2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Description
Properties
IUPAC Name |
2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGKMXCUTLRTKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 4-bromo-1-ethyl-5-methyl-1H-pyrazole Intermediate
A crucial intermediate in the preparation of the target compound is the 4-bromo-1-ethyl-5-methyl-1H-pyrazole derivative. Although direct literature on the exact 1-ethyl-5-methyl substitution is limited, closely related synthetic routes for 5-bromo-1-methyl-1H-pyrazole-3-amine provide valuable insights.
Key steps from related pyrazole synthesis (adapted from patent CN112079781A):
| Step | Reaction Description | Conditions and Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation of diethyl butynedioate with methylhydrazine | Diethyl ether, cooled to -10 °C, slow addition of 40% methylhydrazine aqueous solution, maintain <0 °C | Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester |
| 2 | Bromination of the pyrazole ester | Acetonitrile, tribromooxyphosphorus, reflux | Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate |
| 3 | Hydrolysis of ester to acid | Ethanol, 10% NaOH, room temperature | 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid |
| 4 | Carbamate formation via substitution | Dimethylformamide, tert-butyl alcohol, azido dimethyl phosphate, 100 °C | tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate |
| 5 | Deprotection to amine | Dichloromethane, 50% trifluoroacetic acid, room temperature | 5-bromo-1-methyl-1H-pyrazol-3-amine |
This method emphasizes a straightforward, cost-effective route without highly toxic reagents and can be adapted to introduce the ethyl group at N-1 through alkylation after pyrazole ring formation or by using ethyl-substituted hydrazine derivatives.
Preparation of the Pyrazine Core and Coupling Strategies
The pyrazine moiety is typically introduced via coupling reactions with the pyrazole intermediate or its derivatives. The literature on pyrazine derivatives bearing substituted pyrazole groups suggests the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Representative synthetic approach for pyrazine-pyrazole coupling:
| Step | Reaction Description | Conditions and Reagents | Outcome |
|---|---|---|---|
| 1 | Formation of pyrazine-2-carboxylic acid derivative | Commercial or synthesized pyrazine-2-carboxylic acid | Pyrazine-2-carboxylic acid intermediate |
| 2 | Amide bond formation or direct C-C coupling | Using coupling agents like DCC/DMAP or Pd-catalysts | Pyrazine linked to pyrazole ring |
| 3 | Suzuki cross-coupling for arylation | Pd catalyst, boronic acids, base (Cs2CO3 or KOAc), solvents like dioxane or DMF, inert atmosphere, 80–120 °C | Formation of 2-(substituted pyrazolyl)pyrazine |
For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized via DCC/DMAP-mediated coupling and further functionalized by Suzuki reaction with boronic acids to introduce diverse substituents. This strategy can be adapted for the pyrazole substituent.
Detailed Synthetic Route Proposal for 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
Based on the above data, the following synthetic outline is proposed:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole | Starting from ethyl-substituted hydrazine and diethyl butynedioate or equivalent, followed by bromination with tribromooxyphosphorus | Adaptation of patent CN112079781A method with N-ethyl hydrazine |
| 2 | Preparation of 2-bromopyrazine or pyrazine-2-boronic acid derivative | Commercial or synthesized via standard methods | Provides coupling handle |
| 3 | Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) | Pd catalyst (e.g., Pd(PPh3)4), base (Cs2CO3), solvent (dioxane/H2O), 80–100 °C, inert atmosphere | Couples pyrazole moiety to pyrazine ring at 2-position |
| 4 | Purification and characterization | Column chromatography, recrystallization | Ensures compound purity |
Research Findings and Optimization Notes
Yield and Purity: The bromination step is critical for regioselective substitution at the 4-position of the pyrazole ring. Using tribromooxyphosphorus provides good yields (~80%) and selectivity.
Alkylation: Introduction of the N-ethyl group can be achieved by alkylation of the pyrazole nitrogen using ethyl bromide or ethyl iodide under basic conditions (NaH or K2CO3 in DMF), typically after pyrazole ring formation but before bromination.
Coupling Efficiency: Suzuki cross-coupling reactions of pyrazine derivatives with pyrazole boronic acids or halides proceed with moderate to good yields (50–85%) depending on catalyst and conditions.
Reaction Conditions: Mild to moderate temperatures (80–120 °C) and inert atmosphere (argon or nitrogen) are essential to prevent decomposition and side reactions.
Safety and Scalability: The method from patent CN112079781A avoids highly toxic reagents and uses readily available starting materials, making it suitable for scale-up.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole and pyrazine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrazines, while oxidation can produce pyrazine N-oxides .
Scientific Research Applications
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, modulating their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting various biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations :
- Electron-Withdrawing Groups: The bromine atom in 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine enhances electrophilic reactivity compared to non-halogenated analogues like 2,5-dimethylpyrazine. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Thermal Stability : Pyrazine derivatives with bulky substituents (e.g., trifluoromethyl groups in ) exhibit higher thermal stability, whereas brominated variants may decompose at elevated temperatures due to C-Br bond lability .
Material Science
Biological Activity
2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom that may influence its interaction with biological targets.
The chemical formula for this compound is , with a molecular weight of approximately 244.11 g/mol. The presence of the bromine atom can enhance the compound's lipophilicity, potentially affecting its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H11BrN4 |
| Molecular Weight | 244.11 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS number] |
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research conducted by Ahmad Gulraiz et al. demonstrated that related pyrazole compounds possess antibacterial activity against clinically isolated NDM-1-positive bacteria, indicating that structural modifications, such as bromination, may enhance efficacy against resistant strains .
Anti-inflammatory Properties
Pyrazoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The introduction of halogen substituents like bromine can modulate the binding affinity to these enzymes, potentially leading to improved therapeutic profiles.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds featuring similar pyrazole structures have shown cytotoxic effects on different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be attributed to the compound's ability to interact with specific molecular targets within cancer cells.
Study 1: Antibacterial Efficacy
In a study published in Chemical Engineering, researchers synthesized various pyrazole derivatives and tested their antibacterial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, highlighting the role of bromination in enhancing COX inhibition. The study found that the presence of bromine increased the binding affinity to COX enzymes, resulting in lower levels of pro-inflammatory mediators in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
